1-(4-(4-Ethylphenoxy)phenyl)ethanone
Overview
Description
1-(4-(4-Ethylphenoxy)phenyl)ethanone is an organic compound with the molecular formula C16H16O2 It is a member of the phenyl ethanone family, characterized by the presence of an ethanone group attached to a phenyl ring substituted with an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethylphenoxy)phenyl)ethanone typically involves the reaction of 4-ethylphenol with 4-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylphenoxy group is introduced to the phenyl ethanone. Common reagents used in this synthesis include potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethylphenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, Cl2, Br2, in solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
1-(4-(4-Ethylphenoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethylphenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-(4-Ethylphenoxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(4-Methoxyphenoxy)phenyl)ethanone: Similar structure but with a methoxy group instead of an ethyl group.
1-(4-(4-Aminophenoxy)phenyl)ethanone: Contains an amino group instead of an ethyl group.
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone: Contains additional hydroxyl groups on the phenyl ring.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-[4-(4-ethylphenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-4-8-15(9-5-13)18-16-10-6-14(7-11-16)12(2)17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVAPIVHAURQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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